molecular formula C26H20N2O5 B2772692 N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide CAS No. 895652-87-6

N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Cat. No. B2772692
CAS RN: 895652-87-6
M. Wt: 440.455
InChI Key: GVQNCWFGWABHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide, also known as BDBOA, is a compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide in cancer cells involves the inhibition of the Akt/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis. In addition, N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and to have anti-inflammatory effects. In addition, N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been shown to have antioxidant activity, which may contribute to its anti-tumor effects.

Advantages And Limitations For Lab Experiments

One of the advantages of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide is its potential use as an anti-tumor agent, as it has been shown to have anti-tumor activity in various cancer cell lines. Another advantage is its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. However, one of the limitations of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for the study of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide. One direction is the development of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide analogs with improved anti-tumor activity and reduced toxicity. Another direction is the study of the mechanism of action of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide in cancer cells, which may lead to the identification of new targets for cancer therapy. In addition, the study of the anti-inflammatory effects of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide may lead to the development of new anti-inflammatory agents. Finally, the study of the antioxidant activity of N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide may lead to the development of new agents for the prevention and treatment of oxidative stress-related diseases.

Synthesis Methods

N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been synthesized using various methods, including the reaction of 3-benzoyl-6-methyl-4-oxoquinoline-1(4H)-acetic acid with 1,3-benzodioxole-5-carboxylic acid, followed by acetylation with acetic anhydride. Another method involves the reaction of 3-benzoyl-6-methyl-4-oxoquinoline-1(4H)-acetic acid with 1,3-benzodioxole-5-carboxamide, followed by acetylation with acetic anhydride. Both methods have been shown to yield N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide in good yields.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been studied for its potential applications in scientific research, especially in the field of cancer research. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5/c1-16-7-9-21-19(11-16)26(31)20(25(30)17-5-3-2-4-6-17)13-28(21)14-24(29)27-18-8-10-22-23(12-18)33-15-32-22/h2-13H,14-15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQNCWFGWABHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.